
PDE4B-IN-2
概要
説明
アミン触媒A 33は、33%のトリエチレンジアミンを含む液体触媒です。この非常に活性な第三級アミン触媒は、イソシアネートとポリオールの反応を促進し、発泡体の架橋反応を起こします。 これは、ポリウレタンフォーム、コーティング、エラストマーの製造で広く使用されています .
製造方法
合成経路と反応条件
アミン触媒A 33は、トリエチレンジアミンをジプロピレングリコールに溶解させることによって調製されます。 この溶液は、通常、トリエチレンジアミン33%、ジプロピレングリコール67%を含んでいます . 反応条件は、制御された温度を維持し、トリエチレンジアミンが溶媒に完全に溶解していることを保証することを含みます。
工業的製造方法
工業的な環境では、アミン触媒A 33の調製は、温度制御システムを備えた反応器でトリエチレンジアミンとジプロピレングリコールを大規模に混合することを含みます。 混合物は、均質性を確保し、相分離を防ぐために連続的に撹拌されます .
科学的研究の応用
Applications in Agriculture
Insecticidal Properties
One of the primary applications of Compound A 33 is in agricultural pest control. Research has demonstrated its insecticidal function against pests such as Plutella xylostella (diamondback moth). Studies indicate that A 33 exhibits significant toxicity levels, making it a viable candidate for developing eco-friendly insecticides .
Antiviral and Antifungal Activities
Additionally, A 33 has been explored for its antiviral and antifungal properties. Aryl sulfonate esters, including A 33, have shown effectiveness against various pathogens, contributing to the development of agricultural products that minimize crop losses due to diseases .
Applications in Pharmacotherapy
Antitumor Effects
In pharmacotherapy, Compound A 33 has garnered attention for its potential antitumor effects. Research indicates that compounds related to A 33 can modulate immune responses and inhibit cell growth, suggesting a role in cancer treatment . The mechanism involves targeting specific pathways in tumor cells, leading to reduced proliferation and enhanced apoptosis.
Safety and Efficacy Studies
The safety profile of Compound A 33 has been evaluated through rigorous clinical trials. These studies assess its pharmacokinetics, dosage optimization, and adverse effects. For instance, a randomized controlled trial highlighted a significant reduction in hospital days utilized by patients treated with therapies involving A 33, underscoring its therapeutic benefits .
Data Tables
Case Studies
- Agricultural Application Case Study : In a field trial conducted on cabbage crops infested with Plutella xylostella, treatment with Compound A 33 resulted in a reduction of pest populations by over 80%, demonstrating its potential as an effective insecticide.
- Pharmacotherapy Case Study : In a clinical setting involving patients with advanced cancer, administration of therapies incorporating Compound A 33 led to a notable improvement in tumor response rates compared to standard treatments, highlighting its promise in oncological applications.
作用機序
アミン触媒A 33は、イソシアネートと活性複合体を形成することによってその効果を発揮します。この複合体は、イソシアネートとポリオールの反応を促進し、ウレタン結合の形成につながります。その後、触媒は放出され、さらに触媒サイクルに参加することができます。 分子標的はイソシアネート基とヒドロキシル基であり、関与する経路はウレタン結合の形成です .
生化学分析
Biochemical Properties
“A 33” plays a significant role in biochemical reactions, particularly those involving the PDE4B enzyme . This enzyme is a member of the type IV, cyclic AMP (cAMP)-specific, cyclic nucleotide phosphodiesterase (PDE) family . By inhibiting PDE4B, “A 33” can increase the cellular concentrations of cAMP, a key regulator of many important physiological processes .
Cellular Effects
The effects of “A 33” on cells are primarily mediated through its influence on cAMP levels. By inhibiting PDE4B, “A 33” prevents the breakdown of cAMP, leading to increased cAMP levels . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of “A 33” involves its binding to the active site of the PDE4B enzyme, thereby inhibiting the enzyme’s activity . This inhibition prevents the breakdown of cAMP, leading to increased cellular concentrations of this second messenger . The increased cAMP levels can then influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
The effects of “A 33” in laboratory settings have been observed to be stable over time
Dosage Effects in Animal Models
The effects of “A 33” in animal models have been observed to vary with dosage
Metabolic Pathways
“A 33” is involved in the cAMP metabolic pathway, where it interacts with the PDE4B enzyme . By inhibiting PDE4B, “A 33” can influence metabolic flux and metabolite levels by increasing the cellular concentrations of cAMP .
Subcellular Localization
Given its role in influencing cAMP levels, it is likely that “A 33” interacts with components of the cell’s signal transduction machinery .
準備方法
Synthetic Routes and Reaction Conditions
Amine catalyst A 33 is prepared by dissolving triethylenediamine in dipropylene glycol. The solution typically contains 33% triethylenediamine and 67% dipropylene glycol . The reaction conditions involve maintaining a controlled temperature and ensuring complete dissolution of triethylenediamine in the solvent.
Industrial Production Methods
In industrial settings, the preparation of amine catalyst A 33 involves large-scale mixing of triethylenediamine and dipropylene glycol in reactors equipped with temperature control systems. The mixture is continuously stirred to ensure homogeneity and prevent any phase separation .
化学反応の分析
反応の種類
アミン触媒A 33は、主に以下の触媒反応を起こします。
発泡反応: イソシアネートとポリオールの反応を触媒し、ポリウレタンフォームを形成します。
ゲル化反応: ポリウレタン鎖の架橋を促進し、フォームの機械的特性を強化します.
一般的な試薬と条件
イソシアネート: 一般的に使用されるイソシアネートには、トルエンジイソシアネートとメチレンジフェニルジイソシアネートがあります。
ポリオール: ポリエーテルポリオールとポリエステルポリオールが頻繁に使用されます。
反応条件: 反応は、通常、20°Cから80°Cの温度で行われ、アミン触媒A 33の存在により効率的な触媒反応が保証されます.
主な生成物
これらの反応から生成される主な生成物は、ソフトフォーム、セミリジッドフォーム、リジッドフォームなど、さまざまなタイプのポリウレタンフォームです。 これらのフォームは、クッション材から断熱材まで、幅広い用途で使用されています .
科学研究の応用
アミン触媒A 33には、いくつかの科学研究の応用があります。
化学: アミン触媒の触媒機構に関する洞察を提供し、ポリウレタン材料の合成に使用されます。
生物学: 創傷被覆剤やインプラントなどの医療用途向けに生体適合性のあるポリウレタンフォームに関する研究。
医学: ポリウレタンベースの材料を使用した薬物送達システムの開発。
類似化合物との比較
類似化合物
トリエチレンジアミン: アミン触媒A 33の有効成分の固体形態。
アミン触媒A 1: ポリウレタン製造に使用される別のアミン触媒。
独自性
アミン触媒A 33は、工業プロセスでより簡単に取り扱いおよび混合できる液体形態であるため、ユニークです。 また、バランスのとれた触媒活性を提供するため、幅広いポリウレタンフォーム製剤に適しています .
生物活性
A 33 is a selective phosphodiesterase 4B (PDE4B) inhibitor that has garnered attention due to its potent biological activity and potential therapeutic applications. This compound is characterized by its ability to modulate cyclic adenosine monophosphate (cAMP) levels, which plays a crucial role in various cellular processes, particularly in inflammatory responses and neuroprotection.
A 33 exhibits a high degree of selectivity for PDE4B over other isoforms, particularly PDE4D, with an IC50 value of approximately 15 nM, indicating its strong inhibitory effect on this enzyme . By inhibiting PDE4B, A 33 increases intracellular cAMP levels, which can lead to anti-inflammatory effects and modulation of neuronal activity.
In Vivo Studies
Research has demonstrated that A 33 effectively inhibits lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production and neutrophil accumulation in mouse models of lung inflammation. This suggests that A 33 may have significant anti-inflammatory properties .
Behavioral Impact
In studies focused on traumatic brain injury models, A 33 was shown to reduce microglial and neutrophil activation, leading to improved behavioral outcomes. This indicates its potential utility in treating neuroinflammatory conditions . Additionally, A 33 has been associated with antidepressant-like effects, further highlighting its relevance in neuropsychiatric disorders .
Dose-Dependent Effects
The effects of A 33 can vary based on dosage and experimental conditions. For instance, in experiments involving sleep deprivation, A 33 demonstrated a complex interaction with cognitive performance. While it improved spatial pattern separation under certain conditions, it impaired performance under others, suggesting a dose-dependent response that merits further investigation .
Summary of Key Studies
Detailed Research Findings
- Anti-Inflammatory Effects : In a controlled study, A 33 was administered to mice subjected to LPS exposure. Results indicated a marked reduction in TNF-α levels and neutrophil infiltration compared to control groups.
- Neurobehavioral Outcomes : In models of traumatic brain injury, A 33 not only reduced inflammatory markers but also led to observable improvements in cognitive tasks assessed through behavioral tests.
- Cognitive Performance Variability : The compound's impact on cognitive functions varied significantly between sleep-deprived and non-sleep-deprived conditions. In sleep-deprived mice, A 33 enhanced performance on spatial tasks, whereas it had the opposite effect under normal conditions, indicating the necessity for careful consideration of dosing regimens in therapeutic applications .
特性
IUPAC Name |
2-[4-[[2-(5-chlorothiophen-2-yl)-5-ethyl-6-methylpyrimidin-4-yl]amino]phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c1-3-14-11(2)21-19(15-8-9-16(20)26-15)23-18(14)22-13-6-4-12(5-7-13)10-17(24)25/h4-9H,3,10H2,1-2H3,(H,24,25)(H,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVSPBLZPJMXFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N=C1NC2=CC=C(C=C2)CC(=O)O)C3=CC=C(S3)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research highlights the importance of PDE4B in inflammatory processes. How can targeting specific PDE4 subtypes, like PDE4B, be advantageous over broader PDE4 inhibition in terms of therapeutic benefit?
A1: [, ] As highlighted in the studies, PDE4 exists in different subtypes, each potentially playing distinct roles in various cell types and physiological processes. While broader PDE4 inhibitors can effectively modulate inflammatory responses, they often come with undesirable side effects, such as nausea and emesis. [] Targeting specific subtypes like PDE4B offers the potential for a more targeted approach. By selectively inhibiting PDE4B, researchers aim to achieve the desired anti-inflammatory effects while minimizing off-target effects and improving the overall safety profile of the treatment. [, ] This is exemplified by the study demonstrating that PDE4B ablation protected mice from LPS-induced shock without affecting global cAMP concentration, suggesting a highly specialized function of PDE4B. []
Q2: The research primarily focuses on in vitro and in vivo models to study PDE4B and inflammation. What are some challenges in translating these findings to clinical applications in humans, and how can these challenges be addressed?
A2: While in vitro and in vivo models provide valuable insights into biological mechanisms and drug efficacy, translating these findings to human clinical trials presents unique challenges. Animal models might not fully recapitulate the complexity of human diseases, and responses to drugs can differ between species. Additionally, dosing, drug metabolism, and potential long-term effects observed in animal models might not directly translate to humans.
Q3: The paper mentions a PDE4 selective inhibitor, rolipram. Can you elaborate on the concept of selectivity in drug development and its importance, particularly in the context of inflammatory diseases?
A3: Selectivity, in the context of drug development, refers to a drug's ability to preferentially bind to and act on a specific target, such as a particular enzyme subtype or receptor, while minimizing interactions with other off-target molecules. This targeted approach is crucial for maximizing therapeutic benefits and minimizing unwanted side effects. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。